Synthesis Yield vs. 3-Methylindazole
4-Methyl-1H-indazole can be synthesized from 2,3-dimethylaniline via a diazotization-cyclization protocol using tert-butyl nitrite and 18-crown-6 in chloroform, affording the pure product as an off-white solid in a 25% yield . This yield, while moderate, is specific to the formation of the 4-substituted isomer from this particular precursor. For comparison, a metal-free synthesis of 3-methylindazole from o-aminoacetophenone oxime is reported to proceed with a significantly higher yield of 70% [1], highlighting a fundamental difference in synthetic efficiency that is determined by the target substitution pattern and the chosen synthetic route.
| Evidence Dimension | Isolated synthesis yield |
|---|---|
| Target Compound Data | 25% yield |
| Comparator Or Baseline | 3-methylindazole |
| Quantified Difference | Target compound yield is 45 percentage points lower than comparator |
| Conditions | Synthesis from 2,3-dimethylaniline via diazotization; chloroform, tert-butyl nitrite, 18-crown-6, potassium acetate, reflux |
Why This Matters
This yield difference informs procurement economics, as the synthesis of 4-methyl-1H-indazole from 2,3-dimethylaniline is less efficient than routes to other isomers, potentially impacting cost and availability relative to simpler methylindazoles.
- [1] Wray, B. C., & Stambuli, J. P. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(10), 2027–2030. View Source
